Licochalcone a
Description
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
| Record name | Licochalcone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Licochalcone A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LICOCHALCONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Four-Step Chemical Synthesis via Claisen-Schmidt Condensation and -Sigmatropic Rearrangement
The most widely cited synthetic route involves a four-step sequence starting from 4-hydroxy-2-methoxybenzaldehyde (Figure 1). The process includes:
-
Prenylation : Reaction with 3,3-dimethyl allyl bromide in the presence of a base to form aryl prenyl ether.
-
Claisen-Schmidt Condensation : Coupling with methyl 4-ethoxymethoxyphenyl ketone under alkaline conditions (KOH/EtOH/water) to yield EOM-protected chalcone.
-
Deprotection : Removal of the ethoxymethyl (EOM) group using 3N HCl/EtOH.
-
-Sigmatropic Rearrangement : Sealed-tube reaction in EtOH/water (4:1 v/v) at 130°C for 8 hours to achieve stereoselective cyclization.
This method achieves a total yield of 31%, with an 82% yield in the critical-sigmatropic step. The use of water as a cosolvent enhances selectivity, suppressing competing-sigmatropic pathways and minimizing deprenylated byproducts.
Key Advantages :
Regioselective Synthesis via Directed Ortho-Metalation
A scalable approach adapted from licochalcone C synthesis employs directed ortho-metalation (DOM) for regioselective prenylation. While originally designed for licochalcone C, this method’s principles apply to this compound:
-
DOM of Resorcinol : Bis-O-MOM-protected resorcinol undergoes metalation with LDA (lithium diisopropylamide), followed by prenylation at C-3.
-
Formylation and Methylation : Sequential formylation and selective O-deprotection-methylation.
-
Aldol Condensation : Reaction with p-hydroxyacetophenone to form the chalcone backbone.
Though optimized for licochalcone C, this method’s regioselectivity (94%) and scalability (30 g batches) suggest adaptability for this compound synthesis.
Extraction and Purification from Natural Sources
Supercritical CO₂ Extraction with Ethanol Entrainer
A patented industrial-scale method extracts this compound from Glycyrrhiza uralensis roots using supercritical CO₂:
-
Conditions : 10–30 MPa pressure, 50–70°C, 2–4% ethanol (entrainer), CO₂ flow rate 1–3 mL/g·min.
-
Purification : Polyamide chromatography (nylon 66 column) with ethanol-water (2:1 v/v) eluent, followed by acetone crystallization.
Performance Metrics :
Conventional Solvent Extraction
Traditional extraction involves maceration with ethanol or methanol, followed by silica gel chromatography. However, this method suffers from low yields (0.05–0.1% w/w) and high solvent consumption.
Comparative Analysis of Preparation Methods
Challenges and Innovations in this compound Preparation
Chemical Reactions Analysis
Claisen-Schmidt Condensation
The foundational step involves a Claisen-Schmidt condensation between 4-hydroxy-2-methoxybenzaldehyde (1 ) and methyl 4-ethoxymethoxyphenyl ketone (3 ) under alkaline conditions (KOH/EtOH/H₂O). This forms the chalcone scaffold (4 ) with an α,β-unsaturated carbonyl system .
Reaction Conditions :
### -Sigmatropic Rearrangement
A water-accelerated -sigmatropic rearrangement transforms the prenylated intermediate (5 ) into this compound (6 ). This step resolves selectivity issues associated with competing -sigmatropic shifts and eliminates unwanted deprenylation byproducts .
Optimized Parameters :
-
Solvent : EtOH/H₂O (4:1 v/v)
-
Temperature : 130°C (sealed tube)
-
Time : 8 hours
Retrosynthetic Analysis
The synthesis is deconstructed into four stages (Figure 1) :
-
Prenylation : 4-Hydroxy-2-methoxybenzaldehyde reacts with 3,3-dimethylallyl bromide to form aryl prenyl ether (2 ).
-
Claisen-Schmidt Condensation : Forms the chalcone backbone (4 ).
-
Deprotection : Acid-mediated cleavage (3N HCl/EtOH) removes ethoxymethoxy (EOM) groups, yielding chalcone ether (5 ).
-
-Sigmatropic Rearrangement : Finalizes the core structure.
Key Intermediate Stability
The ethoxymethoxy (EOM) protecting group stabilizes intermediates during Claisen-Schmidt condensation, preventing premature rearrangement . Post-deprotection, the free phenolic hydroxyl group directs the -sigmatropic shift by stabilizing transition states through hydrogen bonding .
Solvent Effects
Water in the mixed solvent system enhances rearrangement efficiency by polarizing the transition state and reducing side reactions .
Comparative Reaction Data
| Step | Traditional Method | Optimized Method |
|---|---|---|
| Sigmatropic Yield | 45–60% | 82% |
| Selectivity | Mixed / products | 100% selectivity |
| Time | 24–48 hours | 8 hours |
Challenges and Solutions
-
Deprenylation : Minimized by sequencing the deprotection step before the sigmatropic rearrangement .
-
Thermal Degradation : Sealed-tube reactions at 130°C prevent decomposition .
This synthesis framework balances efficiency and selectivity, making this compound accessible for pharmacological studies while enabling structural diversification to enhance bioactivity .
Scientific Research Applications
Anticancer Applications
LicA has shown promising results in inhibiting the growth of various cancer types:
- Esophageal Carcinoma : LicA suppresses cell proliferation and induces apoptosis in esophageal cancer cells by inhibiting the PI3K/Akt/mTOR pathway .
- Lung Cancer : Studies indicate that LicA can reduce tumor growth and metastasis in lung cancer models through its anti-inflammatory properties .
- Breast Cancer : Recent research suggests that LicA may reprogram metabolic responses and enhance antioxidant defenses in breast cancer cells, making it a potential candidate for further therapeutic development .
Anti-Inflammatory Effects
LicA exhibits significant anti-inflammatory properties, making it useful in treating various inflammatory conditions:
- Dairy Cow Claw Dermal Cells : In a study on bovine laminitis, LicA was shown to protect against LPS-induced inflammation by regulating TLR4/MyD88/NF-κB signaling pathways .
- Immune Modulation : LicA inhibits inflammatory mediators such as TNF-α and IL-6 in immune cells, suggesting its potential in treating immune-related diseases .
Neuroprotective Properties
Research has highlighted LicA's role in neuroprotection:
- Alzheimer’s Disease : LicA has been identified as a multitarget drug candidate for Alzheimer's disease, reducing amyloid plaques and tau phosphorylation while exhibiting anti-inflammatory effects in microglial cells .
- Neuropathic Pain : In animal models, LicA demonstrated protective effects against neuropathic pain by inhibiting microglial activation and associated inflammatory responses .
Other Notable Applications
LicA's therapeutic potential extends beyond cancer and inflammation:
- Antimicrobial Activity : LicA has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent .
- Skin Protection : Topical applications of LicA have been explored for skin protection through Nrf2-dependent cytoprotection mechanisms .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
Licochalcone A exerts its effects through multiple molecular targets and pathways. It acts as an inhibitor of various signaling pathways, including PI3K/Akt/mTOR, P53, NF-κB, and P38 . These pathways are involved in processes such as apoptosis, inflammation, and oxidative stress. By modulating these pathways, this compound can induce cell cycle arrest, promote apoptosis, and reduce inflammation .
Comparison with Similar Compounds
Antimicrobial and Antiparasitic Effects
- This compound : Exhibits broad-spectrum activity against bacteria (S. suis, S. aureus) and Plasmodium vivax (binds Duffy binding protein with −105.9 kJ/mol interaction energy) .
- Licochalcone B : Less potent against P. vivax (−119.7 kJ/mol interaction energy) but shows neuroprotective effects via autophagy .
- Licochalcone C : Inhibits bile salt hydrolase (IC50 = 0.73 µM), a key enzyme in gut microbiota .
Antioxidant and Anti-inflammatory Effects
Anticancer Mechanisms
Enzyme Inhibition
- This compound: Non-competitive thrombin inhibitor (binds exosite I; Ki = 0.92 µM) .
- Licochalcone C : Mixed inhibitor of bile salt hydrolase (Ki = 0.73 µM) .
- Licochalcone B/E : Weak DPP-4 inhibitors compared to A .
Toxicity Profiles
Key Research Findings
Licorice Quality Control : this compound, B, and C are biomarkers for licorice standardization, with A being the most sensitive in UHPLC-MS/MS assays .
Structural-Activity Relationship: Prenylation in this compound enhances antimicrobial and antiparasitic activity compared to non-prenylated analogs like B and C .
Therapeutic Potential: this compound is a multi-target agent (thrombin, DBP, NF-κB) but requires dose optimization due to toxicity . Licochalcone C is a promising BSH inhibitor for metabolic disorders . Licochalcone D outperforms A in modulating lipid metabolism .
Biological Activity
Licochalcone A (LicA) is a natural flavonoid compound derived from the roots of various species of licorice, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis. It has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Key Findings:
- Inhibition of COX-2 : In a study involving lipopolysaccharide (LPS)-induced macrophage cells, LicA demonstrated a dose-dependent inhibition of COX-2 activity and expression. At doses of 0.1 to 1 μg/mL, LicA reduced PGE2 production by up to 80% compared to controls .
- Carrageenan-Induced Paw Edema : In vivo studies showed that LicA significantly reduced paw edema in rats induced by carrageenan at doses of 2.5 to 10 mg/kg .
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 2.5 | 25 |
| 5 | 45 |
| 10 | 60 |
2. Antioxidant Activity
LicA's antioxidant properties contribute to its neuroprotective effects and its potential role in treating neurodegenerative diseases such as Alzheimer's.
Mechanisms:
- Reduction of Oxidative Stress : LicA has been shown to inhibit oxidative stress in SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, leading to reduced cell apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway .
- Neuroprotective Effects : In animal models, LicA treatment resulted in reduced tau phosphorylation and amyloid plaque accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease .
3. Antibacterial Activity
This compound exhibits notable antibacterial properties against various gram-positive bacteria.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : LicA showed effective antibacterial activity against Bacillus species with MIC values ranging from 2 to 3 μg/mL but was ineffective against gram-negative bacteria at concentrations up to 50 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus cereus | 2 |
| Staphylococcus aureus | 3 |
4. Anticancer Activity
LicA has been studied for its potential anticancer effects through multiple pathways.
Case Studies:
- Breast Cancer : Recent studies indicate that LicA inhibits aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis, thereby potentially reducing breast cancer risk .
- Mechanisms of Action : LicA has been shown to induce apoptosis in cancer cells via modulation of the Bcl-2 family proteins and activation of caspases .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Licochalcone A in plant extracts or biological matrices?
- Methodology : Use reversed-phase HPLC with UV detection (e.g., λ = 280–370 nm) or UHPLC-MS/MS for higher sensitivity. For example, in glycyrrhiza extracts, a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) achieves baseline separation of this compound from structurally similar chalcones like liquiritigenin . MS parameters should include SRM transitions such as m/z 339 → 121 (quantifier) and m/z 339 → 297 (qualifier) .
- Key Considerations : Validate linearity (R² ≥ 0.995), limit of detection (LOD < 0.1 µg/mL), and recovery rates (≥90%) using spiked matrices.
Q. How can researchers standardize the extraction of this compound from Glycyrrhiza species?
- Methodology : Optimize ethanol/water ratios (e.g., 70% ethanol) for maximum yield. Soxhlet extraction or ultrasound-assisted methods are preferred. Post-extraction, use silica gel chromatography to isolate this compound from co-extracted flavonoids .
- Validation : Monitor purity via NMR (e.g., 97% E-isomer content) and confirm photostability to avoid E-to-Z isomerization during storage .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Approach : Use cancer cell lines (e.g., HepG2 for liver cancer, UM-UC-3 for bladder cancer) with dose-response assays (0–100 µM, 24–72 hr). Measure viability via MTT/WST-1 assays and validate with apoptosis markers (e.g., caspase-3 activation) .
- Statistical Design : Perform triplicate experiments with Student’s t-test (p < 0.05) and EC₅₀ calculations using GraphPad Prism .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved?
- Case Study : Subinhibitory concentrations (e.g., 1/16–1/2 MIC) may paradoxically enhance bacterial toxin secretion (e.g., Staphylococcus aureus enterotoxins), while higher doses are cytotoxic. Use RNA-seq or proteomics to identify stress-response pathways activated at low doses .
- Mitigation : Include time-course experiments and orthogonal assays (e.g., qPCR for toxin genes, ELISA for protein secretion) to contextualize dose-response relationships .
Q. What experimental strategies elucidate this compound’s Phase II metabolic pathways?
- Methodology : Incubate this compound with human hepatocytes and analyze metabolites via HPLC-MS. Key Phase II metabolites include three glucuronides (MG1–MG3) and one sulfate, confirmed by β-glucuronidase/sulfatase treatment .
- Advanced Tools : Use stable isotope tracing (e.g., ¹³C-labeled this compound) and molecular docking to predict UDP-glucuronosyltransferase (UGT) isoform specificity .
Q. How do researchers validate this compound’s multi-target mechanisms in complex diseases like Alzheimer’s?
- Integrated Approach : Combine network pharmacology (e.g., STRING for protein-protein interactions) with molecular dynamics simulations. Key targets include MAPK1, AKT3, and CDKN1A, linked to neuroinflammation and apoptosis .
- In Vivo Correlation : Test cognitive outcomes in transgenic mouse models (e.g., APP/PS1) using behavioral assays (Morris water maze) and correlate with biomarker changes (Aβ₄₂, p-tau) .
Methodological Challenges and Solutions
Q. What statistical frameworks address variability in transcriptomic data for this compound studies?
- Solution : For RNA-seq data (e.g., 6,061 dysregulated genes in HepG2 cells), apply Benjamini-Hochberg correction (FDR < 0.05) and hierarchical clustering. Use KEGG/GO enrichment (e.g., MAPK/FoxO pathways) and PPI networks (Cytoscape) to prioritize hub genes .
Q. How can researchers ensure reproducibility in measuring this compound’s antioxidant activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
